
11-Keto-16alpha-hydroxyprednisolone
Overview
Description
11-Keto-16alpha-hydroxyprednisolone is a synthetic glucocorticoid compound. It is a derivative of prednisolone, which is widely used for its anti-inflammatory and immunosuppressive properties. This compound is characterized by the presence of a keto group at the 11th position and a hydroxyl group at the 16alpha position on the steroid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Keto-16alpha-hydroxyprednisolone typically involves multiple steps starting from prednisolone. One common method includes the following steps:
Oxidation: Prednisolone is oxidized to introduce the keto group at the 11th position.
Hydroxylation: The compound undergoes hydroxylation at the 16alpha position using specific hydroxylating agents.
Purification: The final product is purified through recrystallization or chromatography to obtain high purity this compound
Industrial Production Methods: Industrial production methods often involve the use of microbial biotransformation. For example, Arthrobacter simplex and Streptomyces roseochromogenes can be used to convert hydrocortisone into this compound through a series of bioconversion steps .
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can target the keto group, converting it back to a hydroxyl group.
Substitution: Various substitution reactions can occur at different positions on the steroid backbone.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydroxylating Agents: Microbial enzymes from Arthrobacter simplex and Streptomyces roseochromogenes.
Major Products Formed:
Oxidation Products: Further oxidized derivatives with additional keto groups.
Reduction Products: Reduced derivatives with hydroxyl groups replacing keto groups.
Substitution Products: Various substituted steroids depending on the reagents used.
Scientific Research Applications
11-Keto-16alpha-hydroxyprednisolone has several applications in scientific research:
Biology: Studied for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Mechanism of Action
The mechanism of action of 11-Keto-16alpha-hydroxyprednisolone involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it influences gene expression. The compound exerts its effects by modulating the transcription of anti-inflammatory and immunosuppressive genes, thereby reducing inflammation and immune responses .
Comparison with Similar Compounds
Prednisolone: The parent compound, widely used for its anti-inflammatory properties.
Hydrocortisone: Another glucocorticoid with similar anti-inflammatory effects.
Uniqueness: 11-Keto-16alpha-hydroxyprednisolone is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can result in different metabolic pathways and potentially reduced side effects compared to other glucocorticoids .
Biological Activity
11-Keto-16alpha-hydroxyprednisolone is a synthetic glucocorticoid derivative of prednisolone, characterized by the presence of a keto group at the 11th position and a hydroxyl group at the 16alpha position. This compound is primarily studied for its anti-inflammatory and immunosuppressive properties, making it relevant in various medical applications.
The biological activity of this compound is primarily mediated through its interaction with glucocorticoid receptors (GR). Upon binding to these receptors, the compound induces conformational changes that facilitate receptor interactions with specific DNA sequences, leading to altered gene expression. This process results in the suppression of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNFα), interleukin-1 (IL-1), and interferon gamma (IFNγ) .
Pharmacokinetics
Glucocorticoids like this compound are generally well absorbed when administered orally. The compound undergoes metabolic transformations primarily involving enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and type 2 (11β-HSD2), which regulate its conversion between active and inactive forms .
The compound plays a crucial role in steroid metabolism, influencing various biochemical pathways. It modulates cellular functions by affecting cell signaling pathways, gene expression, and cellular metabolism. Notably, it has been shown to impact the expression of genes involved in inflammatory responses, thereby contributing to its anti-inflammatory effects .
Cellular Effects
This compound exerts significant effects on various cell types. It influences processes such as:
- Gene Expression: Alters the transcription of genes related to inflammation.
- Cell Signaling: Modulates pathways that are critical in immune responses.
- Cellular Metabolism: Affects metabolic pathways associated with steroid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies indicate that while the compound remains stable under specific conditions, its biological activity may diminish over extended periods due to degradation .
Dosage Effects in Animal Models
Research indicates that the effects of this compound are dose-dependent. Lower doses exhibit anti-inflammatory and immunosuppressive effects without significant toxicity, while higher doses may lead to adverse effects .
Transport and Distribution
The transport and distribution of this compound within cells are mediated by specific transporters and binding proteins. These interactions dictate the localization and accumulation of the compound within different cellular compartments, primarily within the cytoplasm and nucleus .
Case Studies and Research Findings
Case Study: Efficacy in Inflammatory Conditions
A study investigated the therapeutic potential of this compound in animal models of inflammatory diseases. Results indicated a significant reduction in inflammation markers compared to control groups, supporting its use as an effective anti-inflammatory agent.
Research Findings: Gene Expression Modulation
In vitro studies demonstrated that treatment with this compound led to a marked decrease in pro-inflammatory cytokine production in macrophages. The downregulation of TNFα and IL-6 was observed, highlighting its potential for therapeutic applications in autoimmune conditions .
Summary Table of Biological Activity
Parameter | Details |
---|---|
Chemical Structure | C21H26O6 |
Mechanism of Action | Binds to glucocorticoid receptors, alters gene expression |
Pharmacokinetics | Well absorbed orally; metabolized by 11β-HSD enzymes |
Biological Effects | Anti-inflammatory; immunosuppressive |
Dosage Effects | Dose-dependent efficacy; lower doses show fewer side effects |
Cellular Localization | Primarily cytoplasmic and nuclear |
Q & A
Q. Basic: What are the established methods for synthesizing 11-Keto-16alpha-hydroxyprednisolone, and how are they validated?
Methodological Answer:
The synthesis of this compound can be achieved via biotechnological transformation using microbial strains such as Actinobacteria. Key steps include:
- Substrate Preparation : Hydrocortisone or prednisolone derivatives are used as starting substrates.
- Biotransformation : Optimized fermentation conditions (e.g., pH 7.0, 28°C, 120 rpm) are applied to promote regioselective hydroxylation at the 16α position .
- Validation : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is employed to monitor reaction progress and purity. Confirmatory analysis via LC-MS or NMR ensures structural fidelity .
Q. Basic: How is the structural characterization of this compound performed to confirm its identity?
Methodological Answer:
Structural elucidation requires a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : 1H and 13C NMR resolve stereochemistry at C11 (keto group) and C16 (hydroxyl group). Key signals include δ 1.45 ppm (C18 methyl) and δ 4.30 ppm (C16 hydroxyl proton) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 376.1886 (calculated for C21H28O6) .
- X-ray Crystallography : Resolves spatial arrangement, particularly the 11-keto and 16α-hydroxyl configurations .
Q. Advanced: How can researchers address contradictory data in pharmacokinetic studies of this compound?
Methodological Answer:
Contradictions in pharmacokinetic data (e.g., bioavailability, metabolite profiles) require:
- Sensitivity Analysis : Test assumptions in compartmental models (e.g., hepatic clearance rates) to identify variability sources .
- Cross-Study Validation : Compare results across preclinical models (rodents, primates) using standardized NIH reporting guidelines for dose regimens and sampling intervals .
- Statistical Reconciliation : Apply mixed-effects models to account for interspecies differences or assay variability .
Q. Advanced: What experimental designs are optimal for studying the metabolic pathways of this compound?
Methodological Answer:
To map metabolic pathways:
- Radiolabeled Tracers : Use 14C-labeled compounds to track metabolite formation in hepatocyte incubations. Fraction collection followed by scintillation counting quantifies metabolic turnover .
- LC-MS/MS Profiling : Identify phase I (oxidation, hydroxylation) and phase II (glucuronidation) metabolites. Collision-induced dissociation (CID) fragments validate metabolite structures .
- Enzyme Inhibition Assays : Co-incubate with CYP3A4/CYP2D6 inhibitors (e.g., ketoconazole) to delineate metabolic enzyme contributions .
Q. Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?
Methodological Answer:
- HPLC-UV : A C18 column with mobile phase (acetonitrile:water, 45:55) achieves baseline separation. Limit of detection (LOD) is typically 0.1 µg/mL .
- ELISA : Competitive assays using monoclonal antibodies specific to the 16α-hydroxyl group. Validate cross-reactivity with structurally similar steroids (e.g., prednisolone) to ensure specificity .
Q. Advanced: How can researchers optimize in vivo studies to evaluate the glucocorticoid activity of this compound?
Methodological Answer:
- Dose-Response Models : Use adrenalectomized rodents to eliminate endogenous glucocorticoid interference. Measure receptor binding affinity (Kd) via Scatchard plots .
- Transcriptomic Analysis : RNA-seq of liver tissue identifies target genes (e.g., PEPCK, TAT) regulated by the compound. Normalize data to housekeeping genes (e.g., GAPDH) .
- Controlled Variables : Adhere to NIH preclinical guidelines for housing conditions, sample size calculation, and blinding protocols to reduce bias .
Q. Basic: What are the critical considerations for stabilizing this compound in experimental formulations?
Methodological Answer:
- Lyophilization : Prepare lyophilized powders under vacuum (0.05 mBar) to prevent degradation of the 11-keto moiety. Use cryoprotectants (e.g., trehalose) for long-term storage at -80°C .
- Solvent Selection : Use tert-butanol or dimethylacetamide to enhance solubility while avoiding aqueous buffers at extreme pH .
Q. Advanced: How should researchers design studies to resolve discrepancies in receptor binding affinity data?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize glucocorticoid receptors on sensor chips to measure real-time binding kinetics (kon/koff). Compare results with radioligand displacement assays .
- Molecular Dynamics Simulations : Model the 11-keto group’s interaction with receptor hydrophobic pockets to explain affinity variations .
- Interlaboratory Calibration : Share reference standards and protocols across labs to harmonize assay conditions .
Properties
IUPAC Name |
(8S,9S,10R,13S,14S,16R,17S)-16,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O6/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-16(25)21(27,17(26)10-22)20(14,2)9-15(24)18(13)19/h5-7,13-14,16,18,22,25,27H,3-4,8-10H2,1-2H3/t13-,14-,16+,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDYJOZZUZDXCV-QLONCABFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)C3C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)O)CCC4=CC(=O)C=C[C@]34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858530 | |
Record name | (16alpha)-16,17,21-Trihydroxypregna-1,4-diene-3,11,20-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3754-05-0 | |
Record name | 11-Keto-16alpha-hydroxyprednisolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003754050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (16alpha)-16,17,21-Trihydroxypregna-1,4-diene-3,11,20-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-KETO-16.ALPHA.-HYDROXYPREDNISOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UUI9HUO3Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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